molecular formula C17H13F4N7O B14757687 [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone

[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone

Cat. No.: B14757687
M. Wt: 407.3 g/mol
InChI Key: ZRKGUMQBQFCLSZ-VIFPVBQESA-N
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Description

[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridine ring with a triazolopyridine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone typically involves multiple steps, including the formation of the pyridine and triazolopyridine rings, followed by their coupling. Common reagents used in these reactions include fluorinating agents, trifluoromethylating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules and developing new synthetic methodologies.

Biology

In biological research, the compound’s interactions with biomolecules are of interest. It may be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure may offer therapeutic benefits for various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Properties

Molecular Formula

C17H13F4N7O

Molecular Weight

407.3 g/mol

IUPAC Name

[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone

InChI

InChI=1S/C17H13F4N7O/c1-9-7-12-11(25-26-28(12)16-23-4-2-5-24-16)8-27(9)15(29)10-3-6-22-14(13(10)18)17(19,20)21/h2-6,9H,7-8H2,1H3/t9-/m0/s1

InChI Key

ZRKGUMQBQFCLSZ-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1CC2=C(CN1C(=O)C3=C(C(=NC=C3)C(F)(F)F)F)N=NN2C4=NC=CC=N4

Canonical SMILES

CC1CC2=C(CN1C(=O)C3=C(C(=NC=C3)C(F)(F)F)F)N=NN2C4=NC=CC=N4

Origin of Product

United States

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